N-(cyclobutylmethyl)-4-ethoxyaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(cyclobutylmethyl)-4-ethoxyaniline is a chemical compound characterized by its unique structure, which includes a cyclobutylmethyl group attached to an ethoxyaniline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(cyclobutylmethyl)-4-ethoxyaniline typically involves the following steps:
Formation of Cyclobutylmethylamine: Cyclobutylmethylamine can be synthesized through the reaction of cyclobutylmethyl halide with ammonia.
Ethoxylation: The resulting cyclobutylmethylamine is then reacted with 4-ethoxyaniline under suitable conditions to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions: N-(cyclobutylmethyl)-4-ethoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs.
Substitution: Substitution reactions can occur at different positions on the aniline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Various electrophiles and nucleophiles can be employed depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Various oxo derivatives depending on the extent of oxidation.
Reduction Products: Reduced analogs with different functional groups.
Substitution Products: Substituted derivatives with different substituents on the aniline ring.
Scientific Research Applications
N-(cyclobutylmethyl)-4-ethoxyaniline has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound may serve as a probe in biological studies to understand molecular interactions and pathways.
Industry: Use in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-(cyclobutylmethyl)-4-ethoxyaniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
N-(cyclobutylmethyl)-4-ethoxyaniline can be compared with other similar compounds, such as:
N-(cyclobutylmethyl)ethanamine: Similar structure but different functional groups.
4-ethoxyaniline: Similar aniline core but lacking the cyclobutylmethyl group.
N-(cyclobutylmethyl)aniline: Similar to the target compound but with a different ethoxy group.
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
N-(cyclobutylmethyl)-4-ethoxyaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-2-15-13-8-6-12(7-9-13)14-10-11-4-3-5-11/h6-9,11,14H,2-5,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPVCAEADBLYXJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC2CCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20635994 |
Source
|
Record name | N-(Cyclobutylmethyl)-4-ethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
356539-68-9 |
Source
|
Record name | N-(Cyclobutylmethyl)-4-ethoxyaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20635994 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.